(2-Benzoylphenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone
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Overview
Description
(2-Benzoylphenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone is a complex organic compound that features a benzoylphenyl group and a pyrrolidinylmethanone moiety linked through a dimethylpyrimidinyl ether
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Benzoylphenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzoylphenyl Intermediate: This can be achieved through Friedel-Crafts acylation of benzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Synthesis of the Pyrrolidinylmethanone Intermediate: This involves the reaction of pyrrolidine with a suitable acylating agent, such as acetic anhydride, to form the pyrrolidinylmethanone.
Coupling Reaction: The final step involves coupling the benzoylphenyl intermediate with the pyrrolidinylmethanone intermediate through a nucleophilic substitution reaction facilitated by a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2-Benzoylphenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidinyl ether moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Potassium carbonate in an aprotic solvent like dimethylformamide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Benzoylphenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new pharmaceuticals due to its potential biological activity.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-Benzoylphenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The benzoylphenyl group can interact with hydrophobic pockets in proteins, while the pyrrolidinylmethanone moiety can form hydrogen bonds with amino acid residues. This dual interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2-Benzoylphenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone
- (2-Benzoylphenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)propanone
Uniqueness
(2-Benzoylphenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the dimethylpyrimidinyl ether linkage enhances its stability and reactivity compared to similar compounds.
Properties
IUPAC Name |
[2-[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidine-1-carbonyl]phenyl]-phenylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3/c1-16-14-17(2)26-24(25-16)30-19-12-13-27(15-19)23(29)21-11-7-6-10-20(21)22(28)18-8-4-3-5-9-18/h3-11,14,19H,12-13,15H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCUQWBWEROLERK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)C3=CC=CC=C3C(=O)C4=CC=CC=C4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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